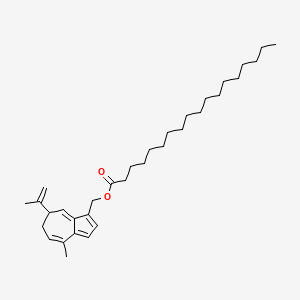![molecular formula C9H13NO3 B14637219 Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- CAS No. 56446-62-9](/img/structure/B14637219.png)
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- is an organic compound with the molecular formula C₉H₁₃NO₃ It is characterized by the presence of a pyridine ring attached to an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- typically involves the reaction of 2-pyridinyloxyethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethoxyethanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-: Similar structure but with a propenyloxy group instead of a pyridinyloxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of a pyridinyloxy group.
Uniqueness
Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
56446-62-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(2-pyridin-2-yloxyethoxy)ethanol |
InChI |
InChI=1S/C9H13NO3/c11-5-6-12-7-8-13-9-3-1-2-4-10-9/h1-4,11H,5-8H2 |
InChI Key |
MMFDFDAVWNTGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
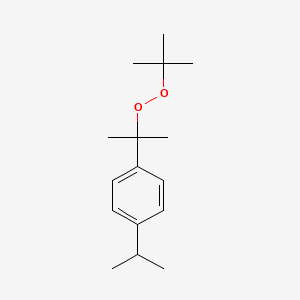
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
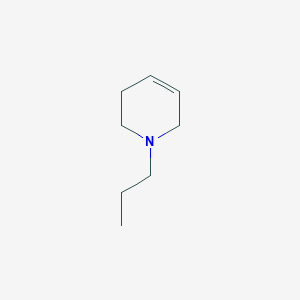

![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
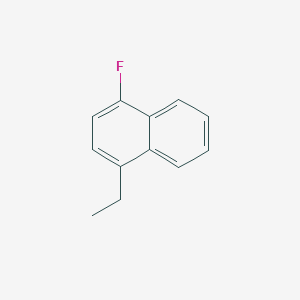
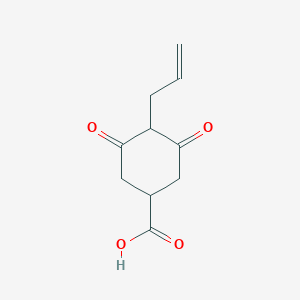
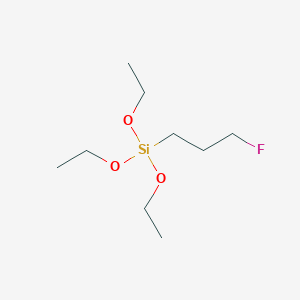
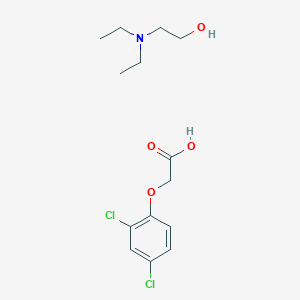
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
